molecular formula C8H12FNO B1393700 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1255147-18-2

4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1393700
CAS RN: 1255147-18-2
M. Wt: 157.19 g/mol
InChI Key: YJTZOPAISSUDSZ-UHFFFAOYSA-N
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Description

4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C8H12FNO . It has a molecular weight of 157.19 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . Attached to this ring is a 2-fluoroethyl group and a carbonitrile group .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolopyridine derivatives, including variants of tetrahydro-2H-pyran carbonitrile, has been explored using ultrasound-assisted synthesis. These derivatives, such as 4-(2-chloro-6-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).

Synthesis Under Microwave Irradiation

A series of carbonitriles, including tetrahydro-2H-pyran variants, were synthesized by reacting benzylidenemalononitrile derivatives with 1,3-cyclohexanedione under microwave irradiation. This solvent-free method indicates the versatility of tetrahydro-2H-pyran carbonitriles in synthetic chemistry (Tu et al., 2002).

Molecular and Crystal Structure Analysis

Studies on the molecular and crystal structure of tetrahydro-2H-pyran carbonitriles reveal insights into their symmetry and conformational properties. Single crystals of these compounds, including 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, have been examined through X-ray diffraction analysis (Jansone et al., 2007).

Synthesis and Antimicrobial Activity

The synthesis of 4H-pyran derivatives, such as (E)-2-amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and their spectral analysis using techniques like NMR and FT-IR demonstrate the potential of tetrahydro-2H-pyran carbonitriles in biological applications. Their antibacterial and antifungal activities have also been explored (Bishnoi et al., 2019).

Fluorescence Studies

Tetrahydro-2H-pyran carbonitriles have been studied for their fluorescence properties. Substituent-dependent fluorescence in thieno[3,2-c]pyrans, synthesized from 4-methylthio-2H-pyrane-2-one-3-carbonitriles, demonstrates their potential in optical and material science applications (Sahu et al., 2014).

properties

IUPAC Name

4-(2-fluoroethyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO/c9-4-1-8(7-10)2-5-11-6-3-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTZOPAISSUDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCF)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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